molecular formula C4H2N4O4 B7901520 1,2,4,5-Tetrazine-3,6-dicarboxylic acid

1,2,4,5-Tetrazine-3,6-dicarboxylic acid

Cat. No.: B7901520
M. Wt: 170.08 g/mol
InChI Key: AXOPFPWGMCWLBB-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazine-3,6-dicarboxylic acid is a versatile and electron-deficient aromatic heterocyclic compound that serves as a critical synthetic building block in advanced research. Its structure, featuring a 1,2,4,5-tetrazine ring core symmetrically substituted with carboxylic acid groups, allows for further functionalization into various esters and amides, and enables its participation in inverse electron-demand Diels-Alder (IEDDA) cycloadditions . This high-energy, nitrogen-rich scaffold is primarily investigated for the development of High Energy Density Materials (HEDMs), such as explosives and propellants, where it contributes to thermal stability and high performance . Beyond energetic materials, it is a key precursor in bioorthogonal chemistry, serving as a click-chemistry handle for bioconjugation and bioimaging applications . The compound and its derivatives are also explored in material science for use in organic electronics and as corrosion inhibitors and antibacterial additives in specialty coatings . Stored sealed in a dry environment, preferably in a freezer at -20°C, to maintain stability . This product is intended for research purposes only and is not approved for use in humans, animals, or as a therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetrazine-3,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4O4/c9-3(10)1-5-7-2(4(11)12)8-6-1/h(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOPFPWGMCWLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(N=N1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1,2,4,5 Tetrazine 3,6 Dicarboxylic Acid and Its Derivatives

Direct Synthesis of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid

The direct synthesis of this compound is a multi-step process that typically begins with the dimerization of an appropriate precursor, followed by a series of chemical transformations. mdpi.comresearchgate.net

A common and well-established route to the 1,2,4,5-tetrazine (B1199680) core involves the dimerization of ethyl diazoacetate. mdpi.comresearchgate.net This process initiates the construction of the six-membered tetrazine ring.

The synthesis commences with the base-catalyzed dimerization of ethyl diazoacetate. mdpi.com For instance, the reaction of ethyl diazoacetate in the presence of sodium hydroxide (B78521) leads to the formation of the disodium (B8443419) salt of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. mdpi.com This intermediate is a crucial stepping stone towards the final dicarboxylic acid. Neutralization of this salt yields the dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid as a yellow powder. orgsyn.org

Table 1: Key Intermediates in the Synthesis from Ethyl Diazoacetate

Compound Name Molecular Formula Role
Ethyl Diazoacetate C4H6N2O2 Starting Material
Disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate C4H2N4Na2O4 Dimerization Product

Table 2: Common Oxidants for Dihydrotetrazine Aromatization

Oxidizing Agent Typical Conditions Notes
Nitrous Gas (from NaNO2/acid) 0°C Commonly used, but can be harsh for sensitive substrates. researchgate.net
Phenyliodonium diacetate (PhI(OAc)2) Room Temperature Mild and effective alternative. nih.gov
Manganese Dioxide (MnO2) Varies Metal oxide oxidant. researchgate.net

An alternative pathway to this compound involves the hydrolysis of its corresponding ester derivatives. The most common precursor for this method is dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. orgsyn.org This ester can be synthesized from dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid by first converting the acid to its dimethyl ester in the dihydro form using methanol (B129727) and thionyl chloride, followed by oxidation. orgsyn.org The subsequent hydrolysis of the dimethyl ester under appropriate basic or acidic conditions yields the desired dicarboxylic acid.

Dimerization of Ethyl Diazoacetate and Subsequent Transformations

Derivatization and Functionalization Strategies

The carboxyl groups at the 3 and 6 positions of the 1,2,4,5-tetrazine ring are amenable to a variety of derivatization and functionalization reactions, allowing for the synthesis of a wide range of derivatives with tailored properties. These reactions typically involve nucleophilic substitution at the carboxyl positions.

The electron-withdrawing nature of the tetrazine ring enhances the electrophilicity of the carboxyl carbons, facilitating these transformations. Common derivatization strategies include esterification and amidation. For instance, various dialkyl esters can be synthesized through the re-esterification of a pre-formed ester, such as dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate, in the presence of a catalyst like aluminum triethoxide.

Furthermore, the tetrazine core itself can be functionalized. For example, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a highly effective heteroaromatic azadiene for the synthesis of substituted 1,2-diazines and pyrroles through inverse-electron-demand Diels-Alder reactions with alkenes or alkynes. The ability to modify both the carboxyl groups and the tetrazine ring provides a powerful toolkit for creating novel molecules with specific functionalities for applications in areas such as MOFs, where the tetrazine derivatives act as organic linkers, and in bioorthogonal chemistry for labeling biological molecules. rsc.orgrsc.org

Esterification Reactions

Esterification of this compound is a fundamental method for modifying its properties and for preparing key intermediates for further reactions, such as the widely used dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate.

One common approach involves the reaction of dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid with an alcohol in the presence of an activating agent like thionyl chloride. For instance, dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate can be synthesized by adding the dicarboxylic acid to a cooled solution of thionyl chloride in absolute methanol. orgsyn.org The dihydro-tetrazine ester can then be oxidized to the corresponding tetrazine. orgsyn.org

A notable method for synthesizing a variety of dialkyl esters is the re-esterification of a pre-existing ester. For example, dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate can be re-esterified in the presence of a catalyst such as aluminium triethoxide to yield esters with longer alkyl chains. The resulting dialkyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylates are subsequently dehydrogenated to afford the final dialkyl 1,2,4,5-tetrazine-3,6-dicarboxylates.

The following table presents a selection of dialkyl esters of this compound synthesized via the re-esterification and subsequent oxidation method, along with their reported yields and melting points.

Alkyl Group (R)Compound NameYield (%)Melting Point (°C)
n-C3H7Dipropyl 1,2,4,5-tetrazine-3,6-dicarboxylate9472–76
n-C4H9Dibutyl 1,2,4,5-tetrazine-3,6-dicarboxylate9550–53
n-C9H19Dinonyl 1,2,4,5-tetrazine-3,6-dicarboxylate9767–69
n-C10H21Didecyl 1,2,4,5-tetrazine-3,6-dicarboxylate8976–78

Amidation Reactions

The synthesis of amides from this compound typically necessitates the activation of the carboxyl groups to facilitate nucleophilic attack by an amine. This can be achieved by converting the dicarboxylic acid into a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine to form the corresponding diamide (B1670390). For example, 2-cyanopyrimidine and 4-cyanobenzoic acid can be reacted with aqueous hydrazine (B178648) to form a 3,6-diaryl-1,2-dihydro-1,2,4,5-tetrazine intermediate. nih.govmedsci.org Following oxidation, this intermediate is converted to the acid chloride using thionyl dichloride, which is then reacted with a suitable amine, like Boc-mono-protected 1,3-propylenediamine, to yield the desired amide. nih.govmedsci.org

Conversion to Acid Chlorides and other Reactive Intermediates

The conversion of this compound to its corresponding acid dichloride is a critical step for the synthesis of various derivatives, including amides and esters. This transformation is commonly achieved by treating the dicarboxylic acid with thionyl chloride. orgsyn.orgmdpi.com For example, after neutralizing the disodium salt of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid, the resulting acid can be treated with thionyl chloride to form the acid chloride, which can then be used for subsequent esterification or amidation reactions. mdpi.com This reactive intermediate is a key precursor for introducing a variety of functionalities onto the tetrazine core.

Modular Synthetic Approaches to Substituted Tetrazines

Modular synthetic strategies allow for the construction of a diverse range of substituted tetrazines, including those that are unsymmetrically substituted, which can be challenging to access through other methods.

Pinner Synthesis and Modified Protocols

The Pinner synthesis is a classical and widely used method for preparing 3,6-disubstituted 1,2,4,5-tetrazines. mdpi.comnih.gov The reaction involves the condensation of an iminoester with hydrazine to form an amidrazone. mdpi.com This amidrazone then undergoes cyclization in the presence of excess hydrazine to yield a dihydro-1,2,4,5-tetrazine derivative, which is subsequently oxidized to the final 1,2,4,5-tetrazine. mdpi.commdpi.com

"Pinner-like" reactions, which are one-pot syntheses using nitriles and hydrazine, have also been developed. nih.gov However, these methods can lead to mixtures of symmetrical and unsymmetrical products when two different nitriles are used. nih.gov To address this, metal-catalyzed approaches using catalysts like zinc trifluoromethanesulfonate have been developed to improve access to unsymmetrical tetrazines. nih.gov Sulfur-mediated "Pinner-like" reactions are also commonly employed for the synthesis of aromatic tetrazines. nih.gov

Condensation with Imidoyl Chlorides

The condensation of imidoyl chlorides with hydrazine provides a selective method for synthesizing 1,2,4,5-tetrazine derivatives, particularly unsymmetrical ones. mdpi.com This approach avoids the formation of mixed products by connecting specific structural elements before the cyclization step. mdpi.com The process typically involves the conversion of N,N'-diacylhydrazines to imidoyl chlorides by treatment with phosphorus pentachloride. These imidoyl chlorides are then cyclized with hydrazine to form the 3,6-disubstituted 1,2,4,5-tetrazines. mdpi.com This method has been shown to be effective for producing tetrazines with both alkyl and aromatic substituents, with yields reaching up to 61%. mdpi.com

Optimization of Reaction Conditions and Yields

The yield and purity of this compound and its derivatives are highly dependent on the chosen synthetic methodology and the precise control of reaction conditions. Researchers have focused on optimizing various parameters, including temperature, reaction time, catalysts, and the choice of oxidizing agents, to maximize the efficiency of these syntheses.

Detailed studies have quantified the effectiveness of various oxidizing agents in the synthesis of 3,6-disubstituted 1,2,4,5-tetrazines. The selection of the right oxidant can be the difference between a low and a high-yielding reaction.

Table 1: Effect of Oxidizing Agent on the Yield of 3,6-Disubstituted 1,2,4,5-Tetrazines

Oxidizing Agent Yield (%)
m-Chloroperoxybenzoic acid (m-CPBA) 55%
Benzoyl peroxide 65%
Benzoquinone 71%

This table summarizes the reported yields for the oxidation of dihydro-1,2,4,5-tetrazine intermediates to their corresponding 1,2,4,5-tetrazines using different oxidizing agents. mdpi.com

In addition to the choice of reagents, physical parameters such as temperature and reaction time play a crucial role. For instance, in the synthesis of specific tetrazine derivatives, reaction times can range from 30 minutes to 2 hours, with temperatures often elevated to 80°C to drive the reaction to completion. nih.gov The optimization of these parameters is often a balance; for example, in the radiolabeling of a tetrazine, the highest radiochemical conversion was achieved at 100°C with a reaction time of 5 minutes. mdpi.com Extending the reaction time beyond this optimum point led to a decrease in yield, indicating product decomposition. mdpi.com

The synthesis of dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid itself has been optimized, with procedures detailing specific conditions to achieve good yields. Cooling the reaction mixture to -30°C before filtration and allowing the reaction to warm from low temperatures to 35–40°C over several hours are key steps in a process that affords the product in 72–74% yield. orgsyn.org

For asymmetrically substituted tetrazines, reaction conditions have been a particular focus of optimization. One-pot procedures starting from nitriles can be highly substituent-dependent, sometimes resulting in very low yields. nih.gov To overcome these limitations, alternative methods involving microwave conditions for condensation and subsequent oxidation at 0°C with sodium nitrite have been developed. nih.gov The yields for unsymmetrical derivatives prepared via the imidoyl chloride pathway are satisfactory, reaching up to 61% for those with aromatic substituents. mdpi.com

Table 2: Selected Yields for Synthesized 1,2,4,5-Tetrazine Derivatives Under Varied Conditions

Derivative Reaction Time Temperature (°C) Yield (%)
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid 30 min 80 11%
(4-(6-(Pyrimidin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride 2 h 80 17%
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride 2 h Room Temp. 21%
4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid 90 min 80 3%

This table presents a selection of reported yields for various tetrazine derivatives, highlighting the impact of reaction time and temperature on the final outcome. nih.gov

The data clearly indicates that there is no single set of optimal conditions; instead, the reaction parameters must be carefully tuned for each specific substrate and synthetic route to achieve the desired yield and purity.

Reactivity Profiles and Mechanistic Investigations

Inverse Electron-Demand Diels-Alder (iEDDA) Cycloadditions

The most prominent feature of 1,2,4,5-tetrazine-3,6-dicarboxylic acid's reactivity is its role as an electron-deficient diene in inverse electron-demand Diels-Alder (iEDDA) reactions. rsc.orgrsc.org This powerful cycloaddition has been extensively studied and utilized for the synthesis of various heterocyclic systems and for creating complex molecular architectures. rsc.orgrsc.orgsigmaaldrich.comrsc.org

Fundamental Principles and Energetics

The iEDDA reaction is a type of [4+2] cycloaddition that operates with "inverse" electronics compared to the classic Diels-Alder reaction. rsc.orgrsc.org In this scenario, the 1,2,4,5-tetrazine (B1199680), acting as the 4π-electron component, is electron-deficient, while the dienophile, the 2π-electron component, is electron-rich. nih.gov The reactivity is primarily governed by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine (diene) and the Highest Occupied Molecular Orbital (HOMO) of the dienophile. rsc.org

Scope of Dienophiles and Resulting Heterocycles

Due to its high reactivity, this compound and its ester analogs react with a broad spectrum of dienophiles. nih.govnih.gov The choice of dienophile dictates the structure of the resulting heterocyclic product. Electron-rich alkenes are particularly effective reaction partners.

The reaction typically proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder elimination of N₂. rsc.org When an alkene is used as the dienophile, the initial product is a 4,5-dihydropyridazine, which can subsequently be oxidized or can tautomerize to a more stable form. rsc.org If an alkyne is used, the corresponding aromatic pyridazine (B1198779) (a 1,2-diazine) is formed directly. rsc.orgnih.gov

Subsequent transformations of the initially formed diazine can lead to other important heterocyclic cores. For example, reductive ring contraction of a 1,2-diazine, often achieved with reagents like zinc in trifluoroacetic acid, can yield highly substituted pyrroles. nih.gov Furthermore, under specific conditions involving strong hydrogen-bonding solvents, the reaction pathway can be altered to produce 1,2,4-triazines. nih.gov A specialized intramolecular Diels-Alder strategy starting from 1,2,4,5-tetrazines has also been developed to access substituted indolines and indoles. nih.gov

Table 1: Dienophiles and Resulting Heterocyclic Products in iEDDA Reactions

Dienophile ClassInitial Product (after N₂ loss)Further Potential Products
Alkenes (e.g., Enol ethers, Enamines)4,5-Dihydropyridazine1,2-Diazines (Pyridazines)
Alkynes1,2-Diazines (Pyridazines)Pyrroles (via ring contraction)
Aryl-conjugated Enamines (in HFIP)(Intermediate leading to)1,2,4-Triazines
Allene-1,2-diazines (intramolecular)(Intermediate leading to)Indolines, Indoles

Regioselectivity and Stereochemical Considerations

For the symmetrical this compound, cycloaddition does not present regiochemical complexity. However, the principles of regioselectivity are crucial when using unsymmetrically substituted tetrazines. In such cases, the reaction is highly regioselective, a feature that enhances its synthetic utility. nih.gov The regioselectivity is dictated by the electronic properties of the substituents on the tetrazine ring, which influence the partial atomic charges and LUMO coefficients at the C3 and C6 positions. rsc.orgnih.gov

In nearly all standard iEDDA reactions, the cycloaddition occurs exclusively across the C3 and C6 carbon atoms of the tetrazine ring. nih.gov Reports of cycloaddition across the nitrogen atoms (e.g., N1/N4) are rare and only occur under specific, forcing conditions, such as the use of highly activating solvents. nih.gov Stereochemical considerations, such as the endo/exo selectivity common in Diels-Alder reactions, are less frequently discussed for tetrazines because the initial bicyclic adduct is typically transient and rapidly undergoes the retro-Diels-Alder step to lose N₂. rsc.orgrsc.org

Influence of Solvent Effects and Hydrogen Bonding Catalysis on Reactivity

Solvent choice can have a profound impact on the rate and even the outcome of iEDDA reactions involving tetrazines. Protic solvents, particularly those capable of strong hydrogen bonding, have been shown to catalyze the cycloaddition. rsc.org Water and fluorinated alcohols like hexafluoroisopropanol (HFIP) can significantly accelerate the reaction. rsc.orgnih.gov This catalytic effect is attributed to hydrogen bonding between the solvent and the nitrogen atoms of the tetrazine ring. This interaction further lowers the tetrazine's LUMO energy, increasing its electrophilicity and accelerating the rate-determining cycloaddition step. nih.gov

Remarkably, the use of a strongly acidic, hydrogen-bond-donating solvent like HFIP can fundamentally alter the reaction's regioselectivity. nih.govnih.gov While conventional solvents like methanol (B129727) (MeOH) yield the expected 3,6-cycloaddition products (pyridazines), switching to HFIP can promote a formal [4+2] cycloaddition across the N1 and N4 atoms of the tetrazine ring when reacted with specific enamines. nih.govnih.gov This unprecedented pathway, which involves a subsequent retro [4+2] cycloaddition and loss of a nitrile, provides a direct route to 1,2,4-triazine (B1199460) derivatives. nih.gov

Table 2: Influence of Solvent on Cycloaddition Pathway

SolventHydrogen Bonding CapabilityPredominant Cycloaddition ModeResulting Heterocycle Core
Dichloromethane (DCM)Aprotic/Non-H-bondingC3/C61,2-Diazine
Methanol (MeOH)Protic/H-bond donorC3/C61,2-Diazine
Hexafluoroisopropanol (HFIP)Strongly Protic/Strong H-bond donorN1/N4 (with specific enamines)1,2,4-Triazine

Mechanistic Studies of Reaction Pathways, including Retro-Diels-Alder

The mechanistic pathway of the tetrazine iEDDA reaction has been well-established. rsc.orgrsc.org The process is a two-step cascade:

Inverse-Electron-Demand [4+2] Cycloaddition : The reaction initiates with a concerted, pericyclic cycloaddition between the electron-deficient tetrazine and an electron-rich dienophile. rsc.org This forms a highly strained bicyclic intermediate containing a nitrogen bridge. rsc.org This step is typically the rate-limiting step of the sequence.

If the dienophile is an alkene, the product is a 4,5-dihydropyridazine. rsc.org This species can then either tautomerize to a more stable 1,4-dihydropyridazine or be oxidized (often by air or mild oxidants) to the fully aromatic pyridazine. rsc.org When an alkyne serves as the dienophile, the retro-Diels-Alder step directly yields the aromatic pyridazine product, bypassing the dihydropyridazine (B8628806) intermediate. nih.gov

Redox Transformations of the Tetrazine Ring

Beyond its cycloaddition chemistry, the 1,2,4,5-tetrazine ring is redox-active. The electron-deficient nature of the ring system allows it to undergo reversible oxidation and reduction reactions. Specifically, the tetrazine core can readily accept an electron to form a radical anion. researchgate.net This ability to be reversibly reduced and oxidized leads to significant changes in the compound's electronic and optical properties, a characteristic that is being explored for applications in sensors and electronic materials.

Nucleophilic Substitution Reactions at Carboxyl Positions

The carboxyl groups at the 3 and 6 positions of the 1,2,4,5-tetrazine ring are susceptible to nucleophilic substitution, allowing for the synthesis of various derivatives such as esters and amides. These reactions typically proceed via activation of the carboxylic acid, followed by attack of a nucleophile.

The electron-withdrawing nature of the 1,2,4,5-tetrazine ring enhances the electrophilicity of the carboxyl carbons, facilitating nucleophilic attack. However, direct reaction with nucleophiles often requires harsh conditions or the use of coupling agents.

Esterification:

The formation of esters from this compound can be achieved through several methods. A common approach involves the conversion of the dicarboxylic acid into a more reactive acyl chloride, typically using thionyl chloride (SOCl₂), followed by reaction with an alcohol. This method, however, can sometimes lead to ring-opening of the tetrazine. A milder, alternative procedure involves mixing the alcohol with thionyl chloride at low temperatures before the addition of the dicarboxylic acid. researchgate.net

A notable method for synthesizing various dialkyl esters is the re-esterification of a pre-formed ester, such as dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate, in the presence of a catalyst like aluminium triethoxide. The resulting dihydro-tetrazine esters are then oxidized to the corresponding aromatic tetrazine esters. nih.gov This two-stage process is particularly effective for preparing esters with longer alkyl chains. nih.gov

The general mechanism for acid-catalyzed esterification, known as Fischer-Speier esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. mdpi.comacs.orggrafiati.com While this direct method is common for many carboxylic acids, the stability of the tetrazine ring under strongly acidic conditions must be considered.

Amide Formation:

The synthesis of amides from this compound typically requires the activation of the carboxyl groups to facilitate attack by an amine. This can be achieved by converting the dicarboxylic acid to the corresponding diacyl chloride. researchgate.net Alternatively, modern coupling agents can be employed to mediate the reaction under milder conditions, which is crucial to avoid decomposition of the sensitive tetrazine core. researchgate.net It has been noted that the presence of bases like pyridine (B92270) and coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can lead to the decomposition of the tetrazine moiety. researchgate.net

A study on the synthesis of amides from the related 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid demonstrated that direct amidation can be achieved. For instance, the diamide (B1670390) was prepared by reacting the dihydro dicarboxylic acid with saturated ammonia (B1221849) in ethanol. researchgate.net

The general mechanism for amide formation from a carboxylic acid involves nucleophilic acyl substitution. The carboxylic acid is first activated, for example, by conversion to an acyl chloride or by using a coupling agent to form a highly reactive intermediate. The amine then attacks the activated carbonyl group, leading to a tetrahedral intermediate which subsequently collapses to form the amide and a leaving group. researchgate.netnih.gov

A summary of representative nucleophilic substitution reactions at the carboxyl positions is presented in the table below.

Starting MaterialReagentsProductReaction TypeReference
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acidThionyl chloride, AlcoholDialkyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylateEsterification researchgate.net
Dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylateAlcohol, Aluminium triethoxideDialkyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylateTransesterification nih.gov
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acidSaturated Ammonia in Ethanol1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxamideAmidation researchgate.net

Stability Considerations in Reaction Media

The stability of the 1,2,4,5-tetrazine ring system is a critical factor in its synthesis and application, as it is susceptible to degradation under certain conditions. The inherent electron deficiency of the tetrazine ring makes it prone to nucleophilic attack, which can lead to ring cleavage.

Influence of pH and Nucleophiles:

This compound and its derivatives are known to be unstable in aqueous and protic media. nih.gov The stability of tetrazines is significantly influenced by the pH of the reaction medium. Generally, tetrazines are sensitive to high pH environments. researchgate.net The presence of bases such as pyridine and triethylamine (B128534) can cause decomposition, which is often visually indicated by a loss of the characteristic purple or pink color of the tetrazine compound. researchgate.net

Studies on various tetrazine derivatives have shown that they can degrade in aqueous buffer solutions, such as phosphate-buffered saline (PBS) at a physiological pH of 7.4. nih.gov This degradation is thought to proceed via nucleophilic attack by hydroxide (B78521) ions or other nucleophiles present in the medium. For many pharmaceuticals, ester and amide bonds are known to be susceptible to hydrolysis under both acidic and basic conditions. researchgate.net

Substituent Effects on Stability:

The stability of the tetrazine ring is also influenced by the nature of the substituents at the 3 and 6 positions. Electron-withdrawing groups, such as the carboxylic acid groups in the title compound, generally decrease the stability of the tetrazine ring by further increasing its electron deficiency and thus its susceptibility to nucleophilic attack. nih.gov Conversely, electron-donating groups tend to enhance the stability of the tetrazine ring. nih.gov

In a study of various substituted tetrazines, it was observed that those with more electron-withdrawing substituents exhibited lower stability in aqueous media. nih.gov This accelerated degradation is hypothesized to be due to an increased rate of nucleophilic attack on the electron-poor tetrazine ring. acs.org

Solvent and Reagent Compatibility:

Careful selection of solvents and reagents is crucial when working with this compound and its derivatives. As mentioned, strong bases and certain nucleophilic reagents used in standard organic synthesis, such as some coupling agents for amide bond formation, can lead to the decomposition of the tetrazine core. researchgate.net The use of aprotic solvents may be preferable in many cases to avoid solvolysis and degradation. The thermal stability is also a consideration, with the dicarboxylic acid decomposing at around 180-200 °C. nih.gov

The following table summarizes the stability characteristics of 1,2,4,5-tetrazine derivatives in different chemical environments.

ConditionEffect on StabilityObservationsReference
Aqueous and protic mediaDecreased stabilityLeads to degradation nih.gov
High pH (basic conditions)Decreased stabilityDecomposition observed researchgate.net
Presence of bases (e.g., pyridine, triethylamine)Decreased stabilityLoss of color indicates decomposition researchgate.net
Electron-withdrawing substituentsDecreased stabilityMore susceptible to nucleophilic attack nih.gov
Electron-donating substituentsIncreased stabilityLess susceptible to nucleophilic attack nih.gov
Physiological conditions (PBS, pH 7.4, 37°C)Variable, generally unstableDegradation observed over time nih.gov

Advanced Applications in Chemical Synthesis and Supramolecular Assembly

Building Blocks for Diverse Nitrogen-Containing Heterocycles

The electron-deficient 1,2,4,5-tetrazine (B1199680) core is a key feature that enables its derivatives, particularly dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, to participate in inverse-electron-demand Diels-Alder (iEDDA) reactions. enamine.net This reactivity is harnessed for the synthesis of a variety of nitrogen-containing heterocycles. enamine.net

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate serves as a highly effective heteroaromatic azadiene for the synthesis of substituted 1,2-diazines and pyrroles. enamine.net The reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition with a range of dienophiles. orgsyn.org This approach is notable for its operational simplicity and the mild conditions required. enamine.net

The general pathway involves the [4+2] cycloaddition of the tetrazine dicarboxylate with an alkene or alkyne dienophile. orgsyn.org The initial cycloadduct then undergoes a retro-Diels-Alder reaction, expelling a molecule of nitrogen gas (N₂) to form a dihydropyridazine (B8628806) derivative. Subsequent aromatization or further reaction leads to the final diazine or pyrrole (B145914) product. For example, reaction with an enamine or an electron-rich olefin, followed by elimination of the amine and nitrogen, yields a substituted pyridazine (B1198779) (1,2-diazine). orgsyn.org If the reaction is followed by a reduction step, for instance with zinc in acetic acid, a pyrrole derivative can be obtained. orgsyn.org

A key advantage of this method is the predictable positional selectivity and the high degree of functional group compatibility, making it a valuable tool for creating libraries of heterocyclic compounds. enamine.net

Table 1: Synthesis of Heterocycles from Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

DienophileReaction TypeIntermediate ProductFinal HeterocycleRef.
Alkene/EnamineiEDDADihydropyridazine1,2-Diazine (Pyridazine) orgsyn.org
AlkyneiEDDAPyridazine1,2-Diazine (Pyridazine) enamine.net
Alkene + ReductioniEDDA / ReductionDihydropyridazinePyrrole orgsyn.org

The versatility of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate extends to the synthesis of 1,2,4-triazines. enamine.net These reactions also capitalize on the cycloaddition-elimination sequence characteristic of tetrazine chemistry. The reaction with certain heterodienophiles, such as amidines, can lead to the formation of the 1,2,4-triazine (B1199460) ring system. nih.gov The process involves the tetrazine acting as a 4π component in a Diels-Alder type reaction, followed by the extrusion of a stable molecule like nitrogen to yield the triazine product. This method provides a convergent route to functionalized 1,2,4-triazines, which are important scaffolds in medicinal chemistry. organic-chemistry.org Furthermore, more complex fused systems like orgsyn.orgresearchgate.nettriazolo[1,5-b] orgsyn.orgresearchgate.netmdpi.comtetrazines can be synthesized from 3,6-disubstituted 1,2,4,5-tetrazines bearing amidine fragments through an oxidative cyclization process. nih.gov

The reactive nature of the 1,2,4,5-tetrazine core is not limited to the formation of simple heterocycles but can also be exploited in the construction of intricate, three-dimensional architectures. The principles of dynamic covalent chemistry and metal-ligand coordination involving tetrazine-functionalized building blocks have led to the creation of molecular cages. mdpi.com

For example, a Pd₂(L)₄ molecular cage featuring hydrazone bonds has been synthesized. mdpi.com In such a synthesis, a dihydrazide ligand can be reacted with palladium(II) nitrate (B79036) and a pyridine-based aldehyde. The formation of both reversible Pd-pyridine bonds and hydrazone bonds drives the self-assembly of the complex cage structure. mdpi.com The ability to form multiple reversible bonds allows for "error-correction" during the assembly process, often resulting in high yields of the desired cage molecule. mdpi.com While not starting directly from the dicarboxylic acid, the functionalization of the tetrazine ring at the 3 and 6 positions is the key enabler for creating the building blocks for these complex structures.

Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

1,2,4,5-Tetrazine-3,6-dicarboxylic acid and its derivatives are excellent candidates for use as organic linkers or ligands in the field of coordination chemistry and for the construction of Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net The molecule possesses two distinct coordinating functionalities: the nitrogen atoms of the tetrazine ring and the oxygen atoms of the carboxylate groups. researchgate.netcd-bioparticles.net This dual-functionality allows for the creation of robust and diverse framework structures. researchgate.net

The design of MOFs using tetrazine-based linkers is guided by the principles of reticular chemistry, where the geometry of the metal-containing secondary building unit (SBU) and the organic linker dictate the topology of the resulting framework. libretexts.org

Key design principles include:

Ligand Geometry and Rigidity : The linear and rigid nature of linkers derived from this compound, such as 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid, is ideal for constructing extended, porous frameworks. rsc.org The rigidity helps in preventing the collapse of the porous structure upon removal of guest solvent molecules.

Coordination Site Selection : The presence of both N-donor sites on the tetrazine ring and O-donor sites on the carboxylates offers multiple points of coordination. researchgate.netresearchgate.net The choice of metal ion and synthesis conditions can favor coordination to one or both of these sites, leading to different structural outcomes. For instance, hard metal cations will preferentially coordinate to the hard oxygen atoms of the carboxylates, while softer metals might interact more strongly with the nitrogen atoms of the tetrazine ring.

Functionality : The electron-deficient tetrazine ring can act as an intrinsic "tag" within the MOF structure, allowing for post-synthesis modification via iEDDA "click" reactions. researchgate.net This enables the functionalization of the MOF pores for specific applications, such as targeted binding or catalysis.

The use of polycarboxylate linkers is a well-established strategy in MOF synthesis to increase surface area and porosity. cd-bioparticles.net The tetrazine dicarboxylic acid fits well within this class of linkers, with the added electronic features of the central ring. rsc.org

The carboxylate and tetrazine moieties of the linker can engage in several coordination modes, influencing the final architecture of the MOF.

Carboxylate Coordination : The carboxylate groups typically coordinate to metal ions in a bridging fashion, linking metal centers together to form the SBUs or to connect the SBUs into a larger network. libretexts.org Common coordination modes for dicarboxylates include bidentate chelation to a single metal or, more commonly in MOFs, bridging two different metal centers (paddlewheel SBU formation is a classic example). libretexts.org In a potassium-based MOF using 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid, the structure is built from layers formed by potassium ions and the carboxylate groups. rsc.org

Tetrazine Coordination : The 1,2,4,5-tetrazine ring itself can act as a ligand. researchgate.net The nitrogen atoms possess lone pairs that can coordinate to metal centers. researchgate.net It can bridge metal ions in various ways, and its low-lying π* orbital can participate in charge-transfer interactions with the metal, which can impart interesting electronic or magnetic properties to the material. researchgate.net In many MOFs, however, the tetrazine ring may remain uncoordinated, with its nitrogen atoms pointing into the pores of the framework, making them available for post-synthetic modification or for specific interactions with guest molecules. researchgate.net

The interplay between these coordination possibilities allows for fine-tuning of the structural and functional properties of the resulting MOFs. researchgate.netrsc.org

Strategies for MOF Construction

The construction of Metal-Organic Frameworks using 1,2,4,5-tetrazine-based linkers, such as 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid, leverages the carboxylate groups to coordinate with metal ions or clusters, forming extended, often porous, networks. rsc.org The selection of appropriate organic ligands and metal ions is a rational strategy for preparing MOFs, often under solvothermal or hydrothermal conditions. researchgate.netresearchgate.net Researchers have successfully synthesized three-dimensional MOFs using tetrazine-dicarboxylate linkers with various metal ions, including potassium and zinc. rsc.orgresearchgate.net

Different strategies can be employed to influence the final architecture of the MOF. One approach involves using mixed-ligand systems, where the tetrazine dicarboxylate is combined with other organic linkers, known as auxiliary or co-ligands, to create heteroleptic frameworks with diverse topologies and properties. researchgate.netrsc.org For instance, the introduction of secondary aromatic polycarboxylate anions can lead to complex 3D networks with one-dimensional channels. rsc.org The choice of solvent and reaction conditions, such as temperature, also plays a critical role in directing the self-assembly process and determining the final crystalline structure. researchgate.net

Investigations into Metal-Ligand Interactions and Charge Transfer Phenomena

The coordination chemistry of 1,2,4,5-tetrazine derivatives is distinguished by phenomena related to electron and charge transfer. researchgate.net The electron-deficient nature of the tetrazine ring, which possesses a very low-lying π* orbital localized on its four nitrogen atoms, is responsible for this behavior. researchgate.net When incorporated into MOFs, this property facilitates charge transfer between the ligand and the metal center or between ligands themselves.

Understanding charge transfer mechanisms in MOFs is crucial for designing electroactive and conductive materials for applications like energy storage and electrocatalysis. nih.gov Investigations have identified several charge transfer pathways in MOFs, including "through-bond" via continuous coordination chains, "extended conjugation" across delocalized systems, and "through-space" interactions, such as π-π stacking between aromatic moieties. mit.edu In MOFs constructed with tetrazine ligands, the close packing of the aromatic rings can enable through-space intervalence charge transfer (IVCT) upon electrochemical or chemical reduction, representing a significant mechanism for charge delocalization. nih.gov Computational studies within the framework of Marcus theory help to quantify key parameters like the charge transfer integral and reorganization energy, providing insight into charge transfer propensities based on the linker's chemical structure. researchgate.net Metal-induced reductive opening of the tetrazine ring is another observed phenomenon, leading to the formation of new, non-innocent bridging ligands and altering the electronic structure of the resulting coordination complex. nih.gov

Applications in Bioorthogonal Chemistry Methodologies

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org The tetrazine ligation, an inverse-electron-demand Diels-Alder (iEDDA) reaction, is a cornerstone of this field due to its exceptionally fast kinetics, high specificity, and biocompatibility. wikipedia.orgenamine.netrsc.org Derivatives of this compound are key players in these reactions, serving as the electron-deficient diene component that reacts rapidly with strained dienophiles like trans-cyclooctenes (TCO). wikipedia.orgnih.govnih.gov

This powerful reaction enables the selective modification of biomolecules in complex biological environments, such as in cell lysates or on the surface of living cells. acs.orgacs.org The reaction is notable for proceeding cleanly and quickly at physiological temperatures and pH without the need for a catalyst. enamine.netacs.org

Development of Bioconjugation Strategies via iEDDA Reactions

The iEDDA reaction between tetrazines and strained alkenes is a premier tool for bioconjugation. enamine.net This strategy allows for the site-specific and stoichiometric labeling of proteins and other biomolecules. nih.govnih.gov A common approach involves genetically encoding a noncanonical amino acid containing a strained alkene, like TCO, into a target protein. nih.govnih.gov A tetrazine derivative, often carrying a payload such as a fluorescent dye or a radiolabel, is then introduced, which rapidly and selectively reacts with the TCO-modified protein. nih.govnih.govresearchgate.net

The kinetics of this ligation are remarkably fast, with second-order rate constants reaching up to 2000 M⁻¹s⁻¹, allowing for efficient labeling even at low concentrations. wikipedia.org This rapid reactivity is crucial for applications in living systems, including pretargeted imaging for cancer diagnostics, where an antibody modified with a dienophile is first administered, followed by a smaller, rapidly clearing tetrazine-based imaging agent. acs.orgresearchgate.net The versatility of the tetrazine core allows for its functionalization with various groups, enabling a wide array of bioconjugation applications. enamine.net

Table 1: Kinetic Data for an iEDDA Model Reaction

Reactants Conditions Apparent Rate Constant (k_obs)
Aminopyruvate derivative & 3,6-di-2-pyridyl-1,2,4,5-tetrazine PBS pH 7.4, 37°C, 30% DMSO in H₂O 0.625 M⁻¹s⁻¹ nih.gov

This table presents kinetic data for a model reaction relevant to bioorthogonal chemistry, illustrating the reaction rates achievable under biocompatible conditions.

Design of Functional Probes and Scaffolds for Chemical Biology

The unique properties of the 1,2,4,5-tetrazine scaffold are harnessed to design functional probes for chemical biology, particularly fluorogenic probes for bioimaging. nih.gov A key feature of many tetrazine-based probes is their ability to act as "turn-on" fluorescent sensors. nih.govnih.gov In its native state, the tetrazine moiety often quenches the fluorescence of a nearby fluorophore. enamine.netnih.gov Upon undergoing an iEDDA reaction with its target dienophile, the tetrazine ring is consumed, eliminating its quenching effect and restoring fluorescence. enamine.netnih.gov

This fluorogenic response provides a high signal-to-noise ratio, making it ideal for imaging specific molecules or processes within living cells with minimal background fluorescence. nih.gov For example, tetrazine-tethered probes have been developed for the highly specific imaging of superoxide, a reactive oxygen species, in live cells. nih.gov These probes remain non-fluorescent until they react with superoxide, enabling the monitoring of oxidative stress in various pathophysiological contexts. nih.gov The synthetic accessibility and the ability to tune the reactivity and photophysical properties of the tetrazine core make it an invaluable scaffold for creating a diverse toolkit of chemical biology probes. nih.gov

Precursors for High-Energy Density Materials (HEDMs)

High-energy density materials (HEDMs) are substances that release large amounts of energy upon decomposition. The 1,2,4,5-tetrazine ring is an excellent platform for designing HEDMs due to its high nitrogen content (up to 68% by mass in the unsubstituted ring), large positive enthalpy of formation, and the fact that its decomposition often produces dinitrogen (N₂), a highly stable and environmentally benign gas. iau.irresearchgate.netmdpi.com this compound can serve as a precursor for such materials.

Structural Scaffolding for Nitrogen-Rich Energetic Compounds

The tetrazine ring acts as a structural scaffold for building more complex nitrogen-rich energetic compounds. researchgate.netmdpi.com The strategy involves attaching explosive-enhancing functional groups (explosophores), such as -NO₂, -N₃, or nitramino groups, to the stable tetrazine core. mdpi.com The high nitrogen content and inherent energy of the tetrazine ring, combined with the energy from the attached groups, result in materials with high density, good thermal stability, and powerful detonation performance. researchgate.netmdpi.comresearchgate.net

Derivatives like 3,6-dinitramino-1,2,4,5-tetrazine (DNAT) and 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine (BTATz) are examples of such compounds. researchgate.net By forming salts of these acidic energetic compounds with nitrogen-rich cations (e.g., ammonium, hydrazinium, guanidinium), researchers can further tune the energetic properties, enhancing performance while often improving stability and reducing sensitivity to mechanical stimuli like impact and friction. researchgate.net

Table 2: Energetic Properties of Selected Tetrazine-Based Compounds

Compound Detonation Velocity (Dᵥ) Detonation Pressure (P) Sensitivity to Impact (IS)
(TAG)₂(DNAT) 9333 m s⁻¹ researchgate.net 31.7 GPa researchgate.net Not specified
G₂(DNAT) Not specified Not specified >40 J researchgate.net
BTATz Not specified Not specified >40 J
DAAT 9261 m/s Not specified 30 J

This table summarizes key performance metrics for several high-energy materials derived from a tetrazine scaffold, highlighting their powerful and tunable properties.

Synthetic Routes to Energetic Tetrazine Derivatives

The nitrogen-rich core of the 1,2,4,5-tetrazine ring is a key feature for the design of high-energy density materials (HEDMs). The carboxylic acid groups at the 3 and 6 positions of this compound serve as versatile handles for the introduction of energetic functionalities. A common strategy involves the conversion of the dicarboxylic acid into more reactive intermediates, such as its corresponding diester or diacyl chloride. mdpi.com

A key synthetic pathway to energetic tetrazine derivatives commences with the synthesis of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. This diester can be readily prepared from the dicarboxylic acid. mdpi.com The ester groups can then undergo nucleophilic substitution with hydrazine (B178648) to yield 3,6-dihydrazino-1,2,4,5-tetrazine (DHT). DHT is a foundational energetic material in its own right and a precursor to a variety of energetic salts. For instance, treatment of DHT with nitric acid or perchloric acid leads to the formation of 3,6-dihydrazino-1,2,4,5-tetrazine nitrate (DHTN) and 3,6-dihydrazino-1,2,4,5-tetrazine perchlorate (B79767) (DHTP), respectively. These salts exhibit enhanced energetic properties compared to the parent DHT.

Another important energetic derivative is 3,6-diamino-1,2,4,5-tetrazine (DAT). While direct conversion from the dicarboxylic acid is less common, synthetic routes starting from related tetrazine precursors highlight the importance of the diamino-substituted tetrazine core in energetic materials. sciencemadness.orgsci-hub.st The synthesis of 3,6-diazido-1,2,4,5-tetrazine (DiAT), a high-nitrogen compound with a remarkably high positive heat of formation, further illustrates the utility of the tetrazine scaffold in creating powerful energetic materials. acs.org

The table below summarizes the synthesis of some energetic derivatives starting from precursors related to this compound.

Energetic DerivativePrecursorSynthetic TransformationKey Features
3,6-dihydrazino-1,2,4,5-tetrazine (DHT)Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateReaction with hydrazinePrecursor to energetic salts
3,6-dihydrazino-1,2,4,5-tetrazine nitrate (DHTN)3,6-dihydrazino-1,2,4,5-tetrazine (DHT)Reaction with nitric acidEnergetic salt
3,6-dihydrazino-1,2,4,5-tetrazine perchlorate (DHTP)3,6-dihydrazino-1,2,4,5-tetrazine (DHT)Reaction with perchloric acidPowerful energetic salt
3,6-diamino-1,2,4,5-tetrazine (DAT)3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazineAmmonolysisImportant energetic core

Contributions to Polymeric Material Design (as building blocks)

The rigid, planar structure and the presence of two carboxylic acid groups make this compound an excellent candidate as a monomer for the synthesis of advanced polymeric materials. Its incorporation into polymer chains can impart unique thermal, mechanical, and electronic properties.

One significant application is in the construction of metal-organic frameworks (MOFs) . MOFs are crystalline coordination polymers with porous structures, formed by the self-assembly of metal ions or clusters and organic linkers. This compound and its derivatives can act as the organic linkers. For example, a ligand derived from this dicarboxylic acid, 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid, has been successfully used to construct a three-dimensional potassium MOF. acs.org The tetrazine unit in the linker can also serve as an intrinsic tag for post-synthetic modification of the MOF through "click" chemistry, such as the inverse-electron-demand Diels-Alder reaction.

The dicarboxylic acid functionality also allows for its use in the synthesis of polyamides . Polyamides are a class of high-performance polymers characterized by the presence of amide linkages in the polymer backbone. In principle, this compound, or more commonly its diacyl chloride derivative, can be reacted with various diamines through polycondensation to yield tetrazine-containing polyamides. While specific, detailed examples of high molecular weight polyamides derived directly from this compound are not extensively reported in readily available literature, the fundamental chemistry of polyamide formation supports this application. The synthesis of various alkyl amides of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid has been demonstrated, showcasing the feasibility of forming amide bonds from tetrazine dicarboxylate precursors. researchgate.net The incorporation of the rigid and electron-deficient tetrazine ring into a polyamide backbone is expected to enhance thermal stability and modify the mechanical properties of the resulting material.

The table below outlines the potential of this compound as a building block in polymeric materials.

Polymer TypeRole of this compoundSynthetic ApproachPotential Properties
Metal-Organic Frameworks (MOFs)Organic LinkerSolvothermal synthesis with metal saltsPorosity, catalytic activity, luminescence
PolyamidesDicarboxylic Acid MonomerPolycondensation with diaminesHigh thermal stability, enhanced mechanical strength

Theoretical and Computational Investigations

Electronic Structure Characterization

The electronic nature of the 1,2,4,5-tetrazine (B1199680) core, substituted with two electron-withdrawing carboxylic acid groups, dictates its chemical behavior. Computational studies are essential for elucidating these properties at a molecular level.

Frontier Molecular Orbital (FMO) theory is a common starting point for analyzing the reactivity of 1,2,4,5-tetrazines in their hallmark inverse-electron-demand Diels-Alder (iEDDA) reactions. nih.gov The electron-deficient nature of the tetrazine ring results in low-lying molecular orbitals. In the iEDDA reaction, the primary FMO interaction occurs between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine (the diene) and the Highest Occupied Molecular Orbital (HOMO) of the dienophile (e.g., a strained alkene). A smaller energy gap between the tetrazine's LUMO and the dienophile's HOMO generally correlates with a faster reaction rate.

However, recent and more detailed computational analyses have revealed that a simple FMO model is often insufficient to fully account for the reactivity trends observed among different substituted tetrazines. nih.gov While FMO interactions play a role, other factors can be more dominant in controlling the reaction rates. nih.gov Studies on related tetrazines have shown that factors such as distortion energy (the energy required to deform the reactants into their transition state geometries), electrostatic interactions, and Pauli repulsion can be the deciding factors in reactivity. nih.gov For example, the higher reactivity of 3,6-diphenyl-1,2,4,5-tetrazine (B188303) compared to its dimethyl counterpart was found to be rooted in lower distortion energy and greater electrostatic attraction, with orbital interactions playing a negligible role. nih.gov

Table 1: Factors Influencing Tetrazine Reactivity Beyond FMO Theory

Factor Description Impact on Reactivity
Distortion Energy Energy required to deform reactants into their transition state geometries. A lower distortion energy leads to a lower activation barrier and faster reaction. nih.gov
Electrostatic Attraction The classical Coulombic interaction between the charge distributions of the reactants. Stronger attraction between the electron-deficient tetrazine and electron-rich dienophile can accelerate the reaction. nih.gov
Pauli Repulsion The repulsive interaction between closed-shell orbitals of the reactants. Reduced Pauli repulsion, sometimes achieved through an asynchronous transition state, lowers the activation barrier. nih.gov

| Orbital Interaction | The stabilizing interaction from the mixing of occupied and unoccupied orbitals (charge transfer and polarization). | While important, it is not always the dominant factor controlling reactivity differences. nih.gov |

Density Functional Theory (DFT) is a cornerstone of computational investigations into tetrazine systems, used to optimize geometries and calculate various electronic properties. orgchemres.orgmdpi.com The 1,2,4,5-tetrazine ring is recognized as a nitrogen-rich aromatic compound. mdpi.com DFT calculations are employed to quantify this aromaticity and assess the molecule's stability.

Aromaticity is often evaluated computationally using methods like Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring to probe for aromatic-induced ring currents. orgchemres.org The inherent stability of the tetrazine scaffold, enhanced by its aromatic character, makes it a robust building block in various chemical applications. mdpi.com DFT calculations on related heterocyclic systems frequently utilize functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a reliable description of their structure and stability. orgchemres.orgmdpi.com

Table 2: Common DFT Methods for Heterocyclic Systems

Method Component Example Purpose
Functional B3LYP Approximates the exchange-correlation energy, balancing accuracy and computational cost for many organic systems. orgchemres.orgmdpi.com
Basis Set 6-311++G(d,p) Describes the spatial distribution of electrons with a high degree of flexibility, including polarization and diffuse functions. orgchemres.orgmdpi.com

| Aromaticity Metric | NICS (Nucleus-Independent Chemical Shift) | Provides a quantitative measure of aromatic character based on calculated magnetic properties. orgchemres.org |

The presence of four nitrogen atoms renders the 1,2,4,5-tetrazine ring significantly electron-deficient, a key feature that can be precisely mapped using computational charge analysis methods. This pronounced "pi-acidity" is further amplified by the coordination of the nitrogen lone pairs to metal ions, which enhances its electron-accepting ability. nih.gov

To gain deeper insight into the forces driving its reactions, Energy Decomposition Analysis (EDA) is often performed on the interaction energy calculated by DFT. nih.gov EDA partitions the total interaction energy between the tetrazine and a reactant into physically meaningful components. nih.gov This analysis has shown that for iEDDA reactions of some tetrazines, the orbital interaction term (ΔE_oi), which includes charge transfer, is not the primary contributor to differences in reactivity. nih.gov Instead, variations in the electrostatic interaction (ΔV_elstat) and, crucially, the Pauli repulsion (ΔE_Pauli) between the interacting molecules were found to be more significant. nih.gov

| ΔE_oi | Orbital Interaction: The stabilizing energy from the mixing of occupied and unoccupied orbitals. | Accounts for charge transfer and polarization; often considered the key factor in FMO theory. nih.gov |

Mechanistic Studies of Reaction Pathways

Computational chemistry is indispensable for mapping the detailed reaction pathways of 1,2,4,5-tetrazine-3,6-dicarboxylic acid, particularly for its cycloaddition reactions.

The iEDDA reaction of 1,2,4,5-tetrazines is understood to proceed through a well-defined, multi-step mechanism. Computational modeling using DFT allows for the precise location and characterization of the transition states along the reaction coordinate. The typical pathway involves:

A [4+2] cycloaddition between the tetrazine and a dienophile to form an unstable, bicyclic adduct.

A subsequent retro-Diels-Alder reaction, where the bicyclic adduct rapidly eliminates a molecule of nitrogen gas (N₂) to form a dihydropyridazine (B8628806) derivative.

The reactions of 1,2,4,5-tetrazine derivatives are known for their high degree of predictability in terms of regiochemistry. nih.govenamine.net When an unsymmetrical dienophile is used, computational methods can accurately predict the favored regioisomeric product by comparing the activation energies of all possible transition states. The pathway with the lowest energy barrier will be the dominant one.

For example, in cycloadditions with electron-rich dienophiles like enamines, a clear regioselectivity is observed where the most electron-rich atom of the dienophile preferentially bonds to a carbon atom of the tetrazine ring. nih.gov This predictable selectivity is a direct consequence of the electronic structure of the tetrazine and is a major reason for its utility in complex chemical syntheses and bioorthogonal chemistry. enamine.net

Table 4: Factors Influencing Regioselectivity in Tetrazine iEDDA Reactions

Factor Influence on Regioselectivity Computational Approach
Electronic Effects The electron-withdrawing/donating nature of substituents on both the tetrazine and the dienophile directs the orientation of the cycloaddition. nih.govnih.gov Analysis of FMO coefficients and electrostatic potential maps can provide a qualitative prediction.
Steric Hindrance Bulky substituents on either reactant can disfavor certain cycloaddition modes due to increased steric clash in the transition state. Comparison of calculated transition state energies for all possible regioisomers provides a quantitative prediction.

| Transition State Stability | The favored product isomer is the one formed via the lowest-energy transition state. | Locating and calculating the energies of all regioisomeric transition states using methods like DFT. nih.gov |

Prediction of Molecular Interactions and Supramolecular Architectures

Theoretical and computational investigations are pivotal in predicting the molecular interactions and resultant supramolecular architectures of this compound. While direct experimental data on its crystal structure is limited in publicly accessible literature, its molecular architecture, featuring both hydrogen-bond donors (carboxylic acids) and acceptors (tetrazine nitrogens, carbonyl oxygens), allows for robust predictions of its self-assembly behavior. Computational methods, ranging from density functional theory (DFT) to advanced crystal structure prediction (CSP) algorithms, provide significant insights into the non-covalent interactions that govern its solid-state packing.

The primary forces anticipated to direct the supramolecular assembly of this compound are strong hydrogen bonds originating from the carboxylic acid functional groups. These groups are well-known to form highly stable, predictable patterns known as supramolecular synthons. The most probable of these is the carboxylic acid homodimer, a robust motif where two molecules are linked by a pair of O–H···O hydrogen bonds, forming a characteristic eight-membered ring.

Computational studies on related tetrazine-based dicarboxylic acids, such as 4,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid, have been successfully used to predict the formation of complex structures like metal-organic frameworks (MOFs). rsc.org These studies utilize molecular simulations to forecast the porous properties and stability of such supramolecular assemblies, underscoring the predictive power of computational chemistry in this field. rsc.org General CSP methodologies, which employ a hierarchical approach of force-field calculations followed by more accurate DFT refinements, are standard for forecasting the crystal energy landscape of organic molecules. escholarship.org Such methods can predict various possible polymorphs, ranking them by their thermodynamic stability. escholarship.orgresearchgate.net

For this compound, it is predicted that these interactions will lead to the formation of layered or sheet-like architectures. Within these sheets, molecules would be tightly bound by the carboxylic acid dimer synthons, while the sheets themselves would be held together by a combination of weaker hydrogen bonds and π-π stacking of the tetrazine rings.

The following table summarizes the key predicted molecular interactions and their likely influence on the supramolecular architecture of the compound.

Interaction TypeDonorAcceptorPredicted Role in Supramolecular Architecture
Primary Hydrogen Bond Carboxylic Acid (–O–H )Carbonyl Oxygen (–C=O )Formation of robust homodimers, the primary and most stable supramolecular synthon, leading to chain or ribbon motifs.
Secondary Hydrogen Bond C–H (from tetrazine ring)Tetrazine Nitrogen (–N=)Cross-linking between the primary hydrogen-bonded chains, contributing to the formation of 2D sheets.
Secondary Hydrogen Bond C–H (from tetrazine ring)Carbonyl Oxygen (–C=O )Further stabilization of the crystal packing within and between layers.
π-π Stacking Tetrazine Ring (π-system)Tetrazine Ring (π-system)Stabilizes the packing of layers, influencing the interlayer spacing and overall density of the crystal structure.

These theoretical predictions provide a foundational framework for understanding the solid-state behavior of this compound, guiding experimental efforts in crystal engineering and the design of new materials.

Advanced Research Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 1,2,4,5-tetrazine-3,6-dicarboxylic acid and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

For the related compound, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate , the protons of the two equivalent methyl ester groups typically appear as a sharp singlet in the ¹H NMR spectrum. For instance, a reported ¹H NMR spectrum showed a singlet at approximately δ 4.10 ppm for the six protons of the methyl groups (OCH₃). In the case of the precursor, dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate , additional signals corresponding to the N-H protons are observed, often as a broad singlet around δ 7.42 ppm, with the methyl protons appearing at δ 3.92 ppm. orgsyn.org

The ¹³C NMR spectrum for the dimethyl ester derivative shows characteristic signals for the carbonyl carbon of the ester group and the tetrazine ring carbons. A reported spectrum identifies the carbonyl carbon (C=O) at δ 161.2 ppm. For various other dialkyl esters, the tetrazine ring carbons (N=C-N) are typically observed around δ 158-165 ppm, while the ester carbonyl carbons appear near δ 158.6 ppm. upce.cz

¹⁵N NMR spectroscopy, though less common, provides direct information about the nitrogen atoms in the tetrazine ring. For dioctyl 1,2,4,5-tetrazine-3,6-dicarboxylate, a ¹⁵N NMR signal corresponding to the tetrazine nitrogens (-N=) was observed at 14.1 ppm. upce.cz

Table 1: Representative NMR Data for Derivatives of this compound This table is interactive. Click on the headers to sort.

Compound Nucleus Chemical Shift (δ) ppm Multiplicity Assignment Reference
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate ¹H 4.10 Singlet OCH₃
Dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate ¹H 3.92 Singlet OCH₃ orgsyn.org
Dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate ¹H 7.42 Broad Singlet NH orgsyn.org
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate ¹³C 161.2 - C=O
Dioctyl 1,2,4,5-tetrazine-3,6-dicarboxylate ¹³C ~163 - N=C -N upce.cz
Dioctyl 1,2,4,5-tetrazine-3,6-dicarboxylate ¹³C 158.6 - C =O upce.cz
Dioctyl 1,2,4,5-tetrazine-3,6-dicarboxylate ¹⁵N 14.1 - -N= upce.cz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify characteristic functional groups. For this compound, key vibrational bands would be expected for the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the C=N and N=N bonds of the tetrazine ring.

While the spectrum for the acid is not available, the IR spectrum of its dihydro precursor, dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid , shows characteristic absorptions. The IR spectrum for its ester derivative, dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate , displays strong C=O stretching bands for the ester groups around 1720-1740 cm⁻¹ and N-H stretching bands around 3160 cm⁻¹. orgsyn.org For the oxidized dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate , the C=O stretch is observed around 1708 cm⁻¹, with additional bands related to the tetrazine ring structure. orgsyn.org For the related 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxamide , N-H stretching vibrations are seen at 3391, 3274, and 3219 cm⁻¹, and the amide C=O stretch appears at 1686 cm⁻¹. researchgate.net

Table 2: Key IR Absorption Bands for Derivatives of this compound This table is interactive. Click on the headers to sort.

Compound Wavenumber (cm⁻¹) Functional Group Assignment Reference
Dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate 3160, 3050 N-H stretch orgsyn.org
Dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate 1740, 1720 C=O stretch (ester) orgsyn.org
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate 1708 C=O stretch (ester) orgsyn.org
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxamide 3391, 3274, 3219 N-H stretch (amide) researchgate.net
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxamide 1686 C=O stretch (amide) researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 170.08 g/mol ), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected.

Experimental mass spectra for the dicarboxylic acid are not detailed in the searched literature. However, extensive mass spectrometric analysis has been performed on its dialkyl esters using techniques like Atmospheric Pressure Chemical Ionization (APCI-MS). For example, diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (m/z 226) shows a prominent protonated molecule at m/z 227 [M+H]⁺. upce.cz Its fragmentation often involves the loss of an alkene (e.g., ethylene, C₂H₄), resulting in a fragment at m/z 199. upce.cz Similar patterns are observed for other esters like the dibutyl derivative (m/z 282), which loses butene (C₄H₈) to give a fragment at m/z 226. upce.cz The dihydro amide derivative, 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxamide , shows a molecular ion peak at m/z 170. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study of this compound would reveal the planarity of the tetrazine ring and the orientation of the carboxylic acid groups. However, no crystal structure for this compound has been found in the searched literature or crystallographic databases.

Structural analysis has been successfully performed on its precursor, 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid , confirming its structure via X-ray diffraction. researchgate.net Furthermore, the crystal structure of diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate has been determined, showing that the central six-membered dihydro-tetrazine ring adopts a boat conformation. researchgate.net This contrasts with the expected planar conformation of the aromatic oxidized tetrazine ring.

Investigation of Intermolecular Interactions and Crystal Packing

The analysis of a crystal structure provides critical information about how molecules arrange themselves in the solid state. For this compound, strong intermolecular hydrogen bonds between the carboxylic acid groups would be expected to dominate the crystal packing, likely forming dimers or extended networks. The electron-deficient tetrazine ring could also participate in π-stacking interactions.

Without a specific crystal structure for the target compound, this analysis remains speculative. The study of intermolecular interactions in related dicarboxylic acids shows that hydrogen bonding is a primary directing force in their crystal lattices. The interplay between strong interactions like hydrogen bonds and weaker forces determines the final crystal packing arrangement.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Methodologies

While established methods for synthesizing the 1,2,4,5-tetrazine (B1199680) core exist, future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic strategies. A primary route to 1,2,4,5-tetrazine-3,6-dicarboxylic acid involves the dimerization of ethyl diazoacetate in the presence of a base, which can achieve high yields under mild conditions. rsc.org However, the reliance on potentially hazardous diazo compounds and the need for subsequent hydrolysis and purification steps present opportunities for improvement.

Future efforts are expected to concentrate on:

Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents, reducing energy consumption, and improving the atom economy of existing synthetic routes. This includes exploring solid-state syntheses, mechanochemistry, and flow chemistry processes.

Catalytic Systems: The use of metal catalysis, such as divalent nickel and zinc salts, has shown promise in the direct formation of 1,2,4,5-tetrazines from nitriles. Further research into novel catalytic systems could expand the substrate scope and improve reaction efficiency for the synthesis of the dicarboxylic acid derivative and other functionalized tetrazines.

Alternative Precursors: Investigating alternative, more readily available, and safer starting materials than traditional nitrile or diazo precursors is a key area of interest. mdpi.com Methods utilizing synthons like formamidinium acetate (B1210297), imidoesters, and guanidine (B92328) hydrochloride are being explored to create a wider range of tetrazine derivatives. mdpi.com

Synthetic MethodKey FeaturesPotential Improvement Area
Dimerization of Ethyl DiazoacetateHigh yield (up to 97%), mild conditions. Reduction of hazardous reagent use.
Pinner SynthesisUtilizes iminoesters and hydrazine (B178648). mdpi.comImproving reaction conditions and yields.
Metal-Catalyzed Nitrile CyclizationDirect formation of the tetrazine ring. Development of more active and selective catalysts.
Guanidine-Based RoutesYields valuable precursors for further functionalization. Streamlining multi-step procedures.

Exploration of Unprecedented Reactivity Pathways and Transformations

The electron-deficient nature of the 1,2,4,5-tetrazine ring governs its reactivity, most notably in inverse electron-demand Diels-Alder (iEDDA) reactions. rsc.org This powerful "click chemistry" reaction is known for its rapid kinetics and biocompatibility. rsc.org Future research will aim to move beyond this well-established pathway to uncover new transformations.

Emerging areas of exploration include:

Dearomative Cycloadditions: Recent studies have shown that 1,2-dihydro-1,2,4,5-tetrazine-3,6-diones can undergo dearomative [4+2] cycloaddition reactions with aromatic compounds under visible light irradiation, affording stable, isolable cycloadducts. researchgate.net Expanding this photochemistry to this compound could provide access to complex, three-dimensional molecular scaffolds.

Novel Cycloaddition Modes: For decades, the iEDDA reaction of 1,2,4,5-tetrazines has almost exclusively proceeded via a 3,6-cycloaddition. Future studies will likely investigate methods to control and alter this regioselectivity, potentially through catalyst design or by modifying the electronic properties of the tetrazine, to achieve alternative cycloaddition patterns and novel heterocyclic products.

Post-Modification of Cycloadducts: The initial products of tetrazine reactions, such as the dihydropyridazines formed after iEDDA, are themselves reactive intermediates. rsc.org Developing novel transformations of these adducts will provide pathways to a greater diversity of chemical structures.

Integration into Advanced Functional Materials and Nanostructures

The rigid, planar, and electron-accepting structure of the 1,2,4,5-tetrazine core makes it an ideal building block for advanced functional materials. The dicarboxylic acid functional groups, in particular, provide versatile handles for incorporation into larger systems.

Future research is anticipated to focus on:

Metal-Organic Frameworks (MOFs): The carboxylic acid groups of this compound are perfect for coordinating with metal ions to form highly porous and crystalline MOFs. These materials could be designed for applications in gas storage, separation, catalysis, and chemical sensing. The redox-active tetrazine unit could impart interesting electronic or catalytic properties to the framework.

Conductive Polymers and Nanomaterials: Incorporation of the tetrazine moiety into polymer backbones is a strategy for enhancing thermal stability and mechanical properties. Future work will explore the development of tetrazine-based conductive polymers and nanostructures for use in organic electronics, such as transistors, sensors, and electrochromic devices, leveraging the reversible redox behavior of the tetrazine ring.

High-Energy Density Materials (HEDMs): The high nitrogen content of the tetrazine ring leads to a significant release of nitrogen gas upon decomposition. This property makes derivatives of this compound attractive precursors for the development of next-generation HEDMs with high performance and improved safety profiles.

Computational Design and Prediction of Novel Tetrazine-Based Systems

Computational chemistry provides an indispensable tool for accelerating the discovery and development of new materials by predicting their properties before synthesis. Density Functional Theory (DFT) is already instrumental in the rational design of tetrazine-based HEDMs by calculating key parameters like heat of formation and density.

The future of this field lies in:

Advanced Predictive Modeling: Moving beyond DFT to employ more advanced computational techniques, such as ab initio molecular dynamics (AIMD) and machine learning algorithms. These methods can provide more accurate predictions of thermal stability, reactivity, and electronic properties for a vast library of virtual tetrazine derivatives.

Screening for Diverse Applications: Applying these computational tools to screen for candidates in areas beyond energetic materials, such as medicinal chemistry, catalysis, and organic electronics. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can guide the synthesis of derivatives with optimized biological activity.

Mechanism Elucidation: Using computational studies to gain a deeper understanding of reaction mechanisms, such as the intricacies of cycloaddition regioselectivity and the pathways of dearomative reactions. researchgate.net This knowledge will be crucial for designing more efficient and selective synthetic transformations.

Computational MethodApplication in Tetrazine ResearchFuture Direction
Density Functional Theory (DFT)Prediction of energetic properties (heat of formation, density). Integration with machine learning for high-throughput screening.
Ab Initio Molecular Dynamics (AIMD)Assessment of thermal stability at elevated temperatures. Simulating complex reaction dynamics and material degradation.
QSAR ModelsGuiding synthesis of derivatives with desired biological activity. Development of more robust models for predicting a wider range of properties.

Synergistic Approaches in Multicomponent Reactions and Cascade Processes

Multicomponent and cascade reactions offer significant advantages in terms of synthetic efficiency, reducing the number of steps, purification operations, and waste generated. The reactivity of the tetrazine core is well-suited to these sophisticated synthetic strategies.

Future research directions include:

One-Pot Sequential Reactions: A modular one-pot strategy using dually reactive tetrazines, such as 3,6-dichloro-1,2,4,5-tetrazine, allows for sequential nucleophilic aromatic substitution (SNAr) and iEDDA reactions. Designing derivatives of this compound that can participate in similar sequential, one-pot processes will enable the rapid assembly of complex molecules.

Tandem Reaction Design: Developing novel cascade reactions that are initiated by a tetrazine transformation. For example, the iEDDA reaction followed by the elimination of dinitrogen creates a pyridazine (B1198779) ring, a process that could be coupled with subsequent intramolecular reactions to build complex polycyclic systems in a single operation. rsc.org

Integrating Catalysis: Combining multicomponent strategies with catalysis to further enhance reaction scope and efficiency. This could involve using a catalyst to generate a reactive dienophile in situ, which then immediately undergoes an iEDDA reaction with a tetrazine component, all within the same reaction vessel.

Q & A

Q. Key Considerations :

  • Use anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation.
  • Monitor reaction progress via NMR or HPLC to confirm intermediate dihydrotetrazine formation.

Basic: How does the reactivity of 1,2,4,5-tetrazine-3,6-dicarboxylate compare to other tetrazine derivatives in inverse electron-demand Diels-Alder (iEDDA) reactions?

Methodological Answer:
The dicarboxylate derivative exhibits superior reactivity due to electron-withdrawing ester groups, which enhance its electrophilicity. Key comparisons include:

Tetrazine Derivative Reaction Rate (Relative to Dicarboxylate)Preferred Dienophiles
Dimethyl 3,6-dicarboxylate1.0 (baseline)Electron-rich alkenes/alkynes
3,6-Bis(methylthio)tetrazine~0.3Neutral/electron-deficient
3,6-Diphenyltetrazine<0.1Highly strained (e.g., norbornene)

Data adapted from cycloaddition kinetics studies .

Q. Experimental Optimization :

  • For rapid conjugation (e.g., bioorthogonal labeling), use dicarboxylate derivatives with strained dienophiles like trans-cyclooctene.
  • For slower, controlled reactions (e.g., stepwise functionalization), methylthio or aryl-substituted tetrazines are preferable.

Advanced: How can researchers address stability challenges of this compound esters in aqueous solutions?

Methodological Answer:
The ester derivatives are prone to hydrolysis and nucleophilic attack in water, leading to ring-opening or decomposition. Mitigation strategies include:

  • Functionalization with Aryl Groups : Replace ester moieties with aryl substituents (e.g., pyridyl or phenyl) to improve stability. For example, 3,6-di(pyridin-2-yl)tetrazine shows enhanced aqueous stability while retaining reactivity .
  • Use of Protecting Groups : Temporarily protect carboxylic acid groups as tert-butyl esters or amides during synthesis, followed by deprotection under mild conditions (e.g., TFA for tert-butyl esters) .
  • Low-Temperature Storage : Store derivatives at –20°C under inert gas (argon) to minimize degradation .

Critical Note : Avoid prolonged exposure to nucleophiles (e.g., amines) and protic solvents during experimental workflows.

Advanced: What computational methods are used to predict regioselectivity in iEDDA reactions of 1,2,4,5-tetrazine-3,6-dicarboxylate?

Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level are employed to model transition states and predict regiochemical outcomes:

  • Frontier Molecular Orbital (FMO) Analysis : The LUMO of the tetrazine (localized on N1/N4 or N2/N5) determines the attack site of the dienophile’s HOMO. For dicarboxylates, the LUMO is symmetrically distributed, favoring non-polarized dienophiles .
  • Solvent Effects : Include implicit solvent models (e.g., PCM for water or DMSO) to account for polarity-driven shifts in regioselectivity .

Validation : Compare computational predictions with experimental NMR and X-ray crystallography data to refine models.

Basic: What are the key applications of 1,2,4,5-tetrazine-3,6-dicarboxylate in natural product synthesis?

Methodological Answer:
The compound serves as a versatile diene in iEDDA reactions for constructing complex heterocycles:

  • Pyrrole Synthesis : React with acetylenic dienophiles (e.g., acetylenedicarboxylate) to form 1,2-diazine intermediates, which undergo retro-Diels-Alder elimination to yield pyrroles. This method was used in the total synthesis of lycogarubin C .
  • Indoline Scaffolds : Use strained alkenes (e.g., norbornene) to generate fused bicyclic diazines, which are hydrogenated to indoline derivatives .

Q. Protocol :

Dissolve tetrazine (1 equiv) and dienophile (1.2 equiv) in anhydrous DCM.

Stir at room temperature for 1–4 hours (monitor via TLC).

Isolate cycloadduct via flash chromatography (hexane/EtOAc).

Advanced: How can functionalized 1,2,4,5-tetrazine-3,6-dicarboxylates be tailored for bioorthogonal protein labeling?

Methodological Answer:

  • Click Chemistry Compatibility : Introduce azide or alkyne handles via post-cycloaddition modifications. For example, react cycloadducts with propargylamine to install alkyne groups for CuAAC .
  • PEGylation : Conjugate polyethylene glycol (PEG) chains to carboxylic acid groups via EDC/NHS coupling to improve solubility and biocompatibility .
  • In Vivo Stability : Replace ester groups with aryl rings (e.g., pyridyl) to resist esterase activity in biological systems .

Case Study :
3,6-Di(pyridin-2-yl)tetrazine derivatives demonstrated >90% conjugation efficiency with trans-cyclooctene-modified antibodies in serum-containing media .

Basic: What analytical techniques are critical for characterizing tetrazine derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., splitting patterns of tetrazine protons) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation and degradation product identification .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly for cocrystals with pyridyl substituents .

Example :
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate exhibits characteristic ¹H NMR peaks at δ 4.10 (s, 6H, OCH₃) and ¹³C NMR signals at δ 161.2 (C=O) .

Advanced: What strategies resolve contradictions in reported reaction rates for iEDDA involving tetrazine derivatives?

Methodological Answer:
Discrepancies often arise from solvent polarity, dienophile strain, or substituent effects. Resolve via:

  • Standardized Kinetic Assays : Conduct competition experiments under identical conditions (e.g., 25°C in DMSO). For example, 3,6-dicarboxylate reacts 3× faster with norbornene than 3,6-diphenyltetrazine .
  • Solvent Polarity Corrections : Use Kamlet-Taft parameters to normalize rate constants across solvents .

Data Reconciliation :
Re-analyze conflicting studies using shared reference dienophiles (e.g., methylcyclopropene) to establish baseline reactivity.

Advanced: How can computational modeling guide the design of tetrazine-based energetic materials?

Methodological Answer:

  • Detonation Velocity Prediction : Use DFT (e.g., B3LYP) to calculate heat of formation (ΔHf) and density, then apply Kamlet-Jacobs equations. For example, 3,6-diazidotetrazine-1,4-dioxide has predicted VOD > 9000 m/s .
  • Thermal Stability Screening : Perform ab initio molecular dynamics (AIMD) simulations at elevated temperatures to assess decomposition pathways .

Validation : Compare computational results with DSC/TGA experimental data to refine models.

Basic: What safety precautions are essential when handling 1,2,4,5-tetrazine-3,6-dicarboxylate?

Methodological Answer:

  • Explosivity Risk : Avoid grinding or heating solid derivatives; use solvent-based handling.
  • Moisture Sensitivity : Store under argon at –20°C; use desiccants during transfers .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation/contact with reactive intermediates (e.g., diazo compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.